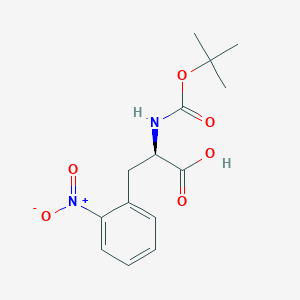

Boc-2-nitro-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHMNGMAJNWNBP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Boc-2-nitro-D-phenylalanine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-2-nitro-D-phenylalanine (Boc-2-nitro-D-phenylalanine) is a specialized amino acid derivative that has garnered significant interest in various fields of chemical and biological research. Its unique structural features—a photolabile nitro group on the phenyl ring and a Boc protecting group on the amine—confer upon it a versatile reactivity profile that is exploited in peptide synthesis, drug development, and the precise spatiotemporal control of biological processes. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and concepts.

Core Applications in Research

This compound and its L-isomer are primarily utilized in three key research areas:

-

Peptide Synthesis: As a building block for the synthesis of novel peptides. The Boc group provides temporary protection of the alpha-amino group during solid-phase peptide synthesis (SPPS), while the nitro-substituted phenyl ring can introduce unique properties to the resulting peptide.[1]

-

Photocleavable Protecting Group ("Caging"): The 2-nitrophenylalanine residue, when incorporated into a peptide, can act as a photoremovable protecting group. Upon irradiation with UV light, the peptide backbone can be cleaved at the site of the 2-nitrophenylalanine, allowing for the controlled release of a peptide or the activation/deactivation of a protein.[2]

-

Drug Development and Bioconjugation: This amino acid is a valuable component in the design of targeted therapies, particularly in oncology and neuroscience.[1] The nitro group offers a site for further chemical modification, and peptides containing this residue can be conjugated to carrier molecules for applications such as targeted drug delivery or for eliciting an immune response.[1]

Data Presentation

The following tables summarize the available quantitative data regarding the use of 2-nitrophenylalanine in research applications.

| Parameter | Value | Conditions | Reference |

| Photocleavage Quantum Yield (Φ) | 0.07 ± 0.01 | 365 nm irradiation in PBS (pH 7.4) | [2] |

| Photocleavage Efficiency (Model Peptide) | > 95% | 10 μM model peptide in PBS (pH 7.4), 365 nm irradiation | [2] |

| Photocleavage Efficiency (Biosynthetic) | ~30% | Genetically incorporated into T4 Lysozyme | [2] |

| Parameter | Expected Range | Notes |

| Boc-SPPS Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test. |

| Overall Crude Peptide Yield (Boc-SPPS) | 50 - 85% | Highly dependent on peptide length, sequence, and resin. |

| Final Purified Peptide Yield (Boc-SPPS) | 10 - 40% | Post-purification yield, dependent on crude purity and purification efficiency. |

| Peptide Purity (post-HPLC purification) | >95-98% | Achievable with optimized reverse-phase HPLC. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids (including Boc-D-Phe(2-NO2)-OH)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

Cleavage cocktail (e.g., anhydrous HF or a low-HF alternative)

-

Scavengers (e.g., p-cresol, thioanisole)

-

Cold diethyl ether

Workflow for a Single Coupling Cycle in Boc-SPPS

A single coupling cycle in Boc-SPPS.

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

-

Neutralization:

-

Add a 10% solution of DIEA in DMF to the resin and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid (including this compound) (3-4 equivalents) with a coupling reagent like HBTU (3-4 equivalents) and an additive like HOBt (3-4 equivalents) in the presence of DIEA (6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail (e.g., anhydrous HF with scavengers like p-cresol) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling).

-

Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Photocleavage of a 2-Nitrophenylalanine-Containing Peptide

This protocol details the procedure for the photocleavage of a purified peptide containing a 2-nitrophenylalanine residue.

Materials:

-

Purified peptide containing 2-nitrophenylalanine

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp with a 365 nm light source (e.g., Mercury arc lamp with a band-pass filter)

-

Quartz cuvette

-

HPLC system with a C18 column

Workflow for Photocleavage Experiment

Workflow for a photocleavage experiment.

Procedure:

-

Sample Preparation: Prepare a solution of the 2-nitrophenylalanine-containing peptide (e.g., 10 µM) in PBS (pH 7.4).

-

Photolysis:

-

Place the peptide solution in a quartz cuvette.

-

Irradiate the solution with a 365 nm UV light source. The duration of irradiation will depend on the lamp intensity and the desired extent of cleavage.

-

-

Monitoring and Analysis:

-

At various time points during irradiation, take aliquots of the solution and analyze them by RP-HPLC to monitor the disappearance of the starting peptide and the appearance of cleavage products.[2]

-

Collect the cleavage products for further characterization by mass spectrometry and NMR to confirm their identity.[2]

-

Bioconjugation of a Cysteine-Containing Peptide to a Carrier Protein

This protocol outlines a general method for conjugating a peptide containing a terminal cysteine residue (which could be synthesized to include 2-nitro-D-phenylalanine) to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization purposes.

Materials:

-

Cysteine-containing peptide

-

Keyhole Limpet Hemocyanin (KLH)

-

m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

-

Phosphate buffer (pH 7.0 and pH 6.0)

-

Dimethylformamide (DMF)

-

PD-10 desalting column

Procedure:

-

Activate Carrier Protein:

-

Dissolve KLH in phosphate buffer (pH 7.0).

-

Dissolve MBS in DMF and add it to the KLH solution.

-

Stir for 30 minutes at room temperature.

-

Remove excess MBS by passing the solution through a PD-10 column equilibrated with phosphate buffer (pH 6.0).

-

-

Conjugation:

-

Dissolve the cysteine-containing peptide in DMF.

-

Add the peptide solution to the activated KLH solution.

-

Adjust the pH to 7.0-7.2 and stir for 3 hours at room temperature.

-

-

Purification: The resulting KLH-peptide conjugate can be used directly for immunization or purified further by dialysis or size-exclusion chromatography to remove unreacted peptide.

Signaling Pathways and Logical Relationships

While this compound is used in neuroscience and oncology research, specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. However, a key application of incorporating 2-nitrophenylalanine into peptides is to create "caged" bioactive ligands. These caged ligands can be used to study signaling pathways with high spatiotemporal resolution.

For instance, a caged version of a G-protein coupled receptor (GPCR) ligand could be synthesized. The caged ligand would be inactive until light is shone on the target cells or tissue, at which point the active ligand is released and can bind to its receptor, initiating a signaling cascade. This allows researchers to control precisely when and where a signaling pathway is activated.

General GPCR Signaling Pathway that can be Studied with a Caged Ligand

Studying GPCR signaling with a caged ligand.

In this conceptual workflow, a peptide containing 2-nitrophenylalanine would be part of the "Caged Ligand." Upon UV irradiation, the peptide backbone would cleave, releasing the "Active Ligand" which can then initiate the signaling cascade. This technique provides a powerful tool for dissecting the complex and rapid events in cell signaling.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry and biology. Its application in peptide synthesis allows for the creation of novel peptides with unique properties. Furthermore, its use as a photocleavable protecting group enables the precise control of biological systems, offering a sophisticated method for studying dynamic cellular processes. While specific, detailed examples of its use in modulating defined signaling pathways are still emerging, the potential for creating caged bioactive molecules positions this compound as a key compound for future discoveries in drug development and fundamental biological research.

References

Boc-2-nitro-D-phenylalanine structure and chemical properties.

An In-depth Technical Guide to Boc-2-nitro-D-phenylalanine

Overview

N-α-(tert-Butoxycarbonyl)-2-nitro-D-phenylalanine, commonly abbreviated as this compound, is a crucial amino acid derivative employed extensively in synthetic organic chemistry.[1][2] It belongs to the class of N-protected amino acids, where the alpha-amino group is reversibly blocked by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus during peptide chain elongation.[3]

The molecule incorporates three key features: the D-enantiomer of phenylalanine, a Boc protecting group, and a nitro (NO₂) group at the ortho (2-position) of the phenyl ring. The Boc group provides stability and is easily removed under acidic conditions, a cornerstone of the Boc/benzyl strategy in solid-phase peptide synthesis (SPPS).[4] The nitro functional group offers unique reactivity, serving as a handle for further chemical modifications, such as reduction to an amine for subsequent conjugation or cyclization reactions, making it a versatile building block in drug development and medicinal chemistry.[1][3][5] This compound is particularly valuable for synthesizing bioactive peptides and targeted therapies, with applications in fields like oncology and neurology.[1]

Chemical Structure and Properties

Chemical Structure

The structure consists of a D-phenylalanine backbone where the amino group is protected by a Boc moiety, and a nitro group is substituted at the C2 position of the aromatic side chain.

-

IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid

Physicochemical Properties

The properties of this compound are summarized in the table below. Its solubility in organic solvents and compatibility with standard coupling reagents make it highly suitable for synthetic applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][6] |

| Molecular Weight | 310.3 g/mol | [1][2][6] |

| Appearance | Off-white solid | [1][2] |

| Purity | ≥ 97% (HPLC) | [1][2] |

| Melting Point | Data not available | |

| Solubility | Soluble in DMF, ethanol, ethyl acetate; Insoluble in water, petroleum ether. | [1][7] |

| Storage Conditions | Store at 0-8 °C for optimal stability. | [1][2] |

Spectroscopic Data

Detailed experimental spectra for this compound were not available in the searched literature. However, based on its structure and data from analogous compounds, the expected spectroscopic features are outlined below.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (~1.4 ppm), the α- and β-protons of the phenylalanine backbone (3.0-4.5 ppm), and the aromatic protons on the nitro-substituted phenyl ring (7.0-8.0 ppm). |

| ¹³C NMR | Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm respectively), the α-carbon (~55 ppm), β-carbon (~37 ppm), and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (urethane), C=O stretches (urethane and carboxylic acid), and strong asymmetric and symmetric stretches for the NO₂ group (~1520 cm⁻¹ and ~1345 cm⁻¹ respectively). |

| Mass Spectrometry | Expected [M-H]⁻ ion at m/z 309.1 in negative ion mode or [M+H]⁺ at m/z 311.1 in positive ion mode. Fragmentation would likely involve the loss of the Boc group (-100 Da). |

Synthesis and Experimental Protocols

Synthesis of this compound

The standard method for N-terminal protection of an amino acid is the reaction with di-tert-butyl dicarbonate (Boc₂O). This protocol outlines a general procedure adapted for the synthesis of this compound from its unprotected precursor.

Experimental Protocol for Boc Protection

This protocol is a representative method based on standard procedures for Boc protection of amino acids.[7][8]

-

Dissolution: Dissolve 2-nitro-D-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide (NaOH) solution. Stir the mixture vigorously in an ice bath for 15-20 minutes until a clear solution is obtained.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture dropwise while maintaining the temperature at 0-5 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove unreacted Boc₂O.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1N hydrochloric acid (HCl) or potassium bisulfate. A precipitate of the product should form.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Development

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).[1][4]

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an amino acid chain is assembled sequentially while anchored to an insoluble polymer support. The Boc group serves as a temporary protecting group for the N-terminus. The cycle involves coupling a Boc-protected amino acid to the free amine of the resin-bound chain, followed by the removal of the Boc group with an acid like trifluoroacetic acid (TFA) to expose a new amine for the next coupling step.[4]

Other Key Applications

-

Drug Development: It is a building block for creating peptide-based pharmaceuticals, including enzyme inhibitors and targeted therapies. The nitro group can be used to modulate the electronic properties or serve as a precursor for other functional groups.[1][9]

-

Bioconjugation: The compound can be incorporated into peptides that are later used in bioconjugation processes to link them to other molecules like imaging agents or drug delivery systems.[1]

-

Neuroscience and Biochemistry: Utilized in the synthesis of specific peptide probes to study protein-ligand interactions and neurotransmitter systems.[1][10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Avoid direct contact with skin and eyes.[6] Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

-

Disposal: Dispose of waste materials according to local, state, and federal regulations. Waste should be handled by a professional disposal company.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chempep.com [chempep.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 478183-69-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. Page loading... [wap.guidechem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of Boc-2-nitro-D-phenylalanine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-2-nitro-D-phenylalanine, a key building block in peptide synthesis and drug discovery. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This document outlines the predicted solubility of this compound in a range of common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide laboratory practice.

Core Concepts in the Solubility of this compound

The solubility of this compound is governed by the interplay of its distinct structural motifs: the bulky and lipophilic tert-butyloxycarbonyl (Boc) protecting group, the polar nitro group, the aromatic phenyl ring, and the polar carboxylic acid moiety. The principle of "like dissolves like" is fundamental to predicting its solubility. The nonpolar Boc group and phenyl ring enhance solubility in nonpolar organic solvents, while the nitro and carboxylic acid groups contribute to its solubility in more polar organic media. Aromatic nitro compounds are noted to be readily soluble in a wide array of organic solvents.[1]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Very High | These solvents effectively solvate both the polar (nitro, carboxylic acid) and nonpolar (Boc, phenyl) regions of the molecule. Boc-protected amino acids generally show good solubility in DMF and DMSO.[2][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving nonpolar and moderately polar organic compounds. The Boc group and phenyl ring contribute significantly to solubility in these media. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of alcohols can hydrogen bond with the carboxylic acid and nitro groups, while the alkyl chain interacts favorably with the nonpolar moieties. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is expected to be a better solvent than diethyl ether due to its higher polarity. The large nonpolar groups will favor dissolution, but the polar groups may limit high solubility, especially in less polar ethers. |

| Ketones | Acetone | Moderate to High | Acetone's polarity is suitable for solvating a range of organic molecules, including those with both polar and nonpolar characteristics. |

| Hydrocarbons | Hexanes, Toluene | Low to Very Low | The highly nonpolar nature of these solvents is not conducive to solvating the polar carboxylic acid and nitro groups, leading to poor solubility. |

| Aqueous | Water | Very Low | The large, nonpolar Boc group and phenyl ring make the molecule largely hydrophobic, resulting in minimal solubility in water.[5][6] |

Experimental Protocols

This section details a robust methodology for the quantitative determination of this compound solubility in an organic solvent using the equilibrium saturation method coupled with gravimetric analysis. This is a reliable and widely applicable method for solid compounds.[3]

Protocol: Quantitative Solubility Determination by Equilibrium Saturation and Gravimetric Analysis

Objective: To accurately determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable glass vials with tight-fitting caps

-

Constant temperature shaker bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.2 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, labeled vials for collecting the filtrate

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for 24 to 48 hours to ensure the solution is fully saturated. Continuous gentle agitation is recommended.

-

Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe and immediately pass it through a 0.2 µm syringe filter into a pre-weighed collection vial. This step removes any undissolved solid particles.

-

Solvent Evaporation: Place the collection vial with the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a gentle stream of nitrogen or a desiccator.

-

Gravimetric Analysis: Once the solvent has been completely removed, re-weigh the collection vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtrate collected

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Visualizing the Workflow

The following diagrams illustrate the key workflows for solubility determination.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Factors influencing the solubility of this compound.

References

Stability and Storage of Boc-2-nitro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-2-nitro-D-phenylalanine (Boc-2-nitro-D-phenylalanine). Understanding the chemical stability of this synthetic amino acid derivative is critical for its effective use as a building block in peptide synthesis and various applications in drug discovery and development. This document summarizes key stability information, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Stability Profile

This compound is a crystalline solid that is generally stable under recommended storage conditions.[1] The stability of the molecule is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to acidic environments. The nitro group on the phenyl ring and the D-configuration of the chiral center are stable under typical laboratory conditions.

General Stability Characteristics:

-

Acid Sensitivity: The Boc group is readily cleaved under acidic conditions, which is the basis for its use as a protecting group in peptide synthesis.[] Exposure to strong acids will lead to the deprotection of the amino group.

-

Base and Nucleophile Stability: The Boc group is generally stable to basic conditions and most nucleophiles.[3]

-

Oxidative Stability: The compound should be protected from strong oxidizing agents.[1]

Recommended Storage Conditions

To ensure the integrity and purity of this compound, proper storage is essential. The following conditions are based on manufacturer recommendations and the general chemical nature of Boc-protected amino acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°CGeneral: 0-8°C[1][4][5] | Minimizes potential thermal degradation and preserves the integrity of the Boc protecting group. |

| Atmosphere | Store in a well-ventilated place. | Prevents the accumulation of any potential volatile degradation products. |

| Moisture | Store in a dry environment in a tightly closed container. | The Boc group can be susceptible to hydrolysis, particularly in the presence of acidic or basic conditions. |

| Light | Protect from light. | As a general precaution for complex organic molecules to prevent potential photolytic degradation. |

Potential Degradation Pathway

The primary degradation pathway for this compound under improper storage or handling conditions is the acid-catalyzed hydrolysis of the Boc group.

Caption: Acid-catalyzed degradation of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on Boc-protected amino acids. These can be adapted for this compound to generate specific stability data.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to evaluate the stability of the compound under recommended and stress storage conditions over time.

References

A Technical Guide to Photolabile Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, precision and control are paramount. The ability to selectively mask and unmask reactive functional groups is the cornerstone of building complex peptide chains with high fidelity. Traditional protecting group strategies, often relying on harsh acidic or basic conditions for removal, can pose limitations, particularly for sensitive or modified peptides. Photolabile protecting groups (PPGs), also known as photocleavable or caging groups, offer a powerful and elegant alternative, enabling the use of light as a traceless reagent for deprotection. This provides unparalleled spatiotemporal control over the synthesis process and has opened new avenues in chemical biology and drug development.

This in-depth technical guide provides a comprehensive overview of the core principles, quantitative performance metrics, and practical applications of photolabile protecting groups in peptide synthesis.

Core Principles of Photolabile Protecting Groups

The utility of PPGs in peptide synthesis is rooted in the principle of orthogonality . An ideal set of protecting groups allows for the selective removal of one type of group without affecting others.[1] Traditional strategies achieve orthogonality through differential lability to acids and bases. PPGs introduce a new dimension of orthogonality, as their cleavage is triggered by light of a specific wavelength, a condition that is generally benign to other protecting groups and the peptide backbone.[1]

The fundamental process of photodeprotection involves the absorption of a photon by the chromophore of the PPG, leading to an electronic excited state. This excited state then undergoes a chemical transformation, ultimately resulting in the cleavage of the bond connecting the PPG to the peptide and the release of the deprotected functional group. The ideal PPG for peptide synthesis should possess several key characteristics:

-

Stability: It must be stable to the conditions of peptide synthesis, including coupling and the removal of other protecting groups (e.g., Fmoc or Boc).

-

Efficient Cleavage: The photolytic cleavage should proceed with a high quantum yield (Φu), meaning that a large fraction of the absorbed photons lead to deprotection.

-

Optimal Absorption: The PPG should absorb light at a wavelength (λmax) that is long enough to minimize potential photodamage to the peptide, typically above 320 nm.[1]

-

High Molar Extinction Coefficient (ε): A high ε value ensures efficient light absorption, allowing for shorter irradiation times and lower light intensities.

-

Clean Byproducts: The photolysis byproducts should be non-reactive towards the peptide and easily removed during purification.

Performance Comparison of Common Photolabile Protecting Groups

The efficacy of a PPG is best evaluated by its photophysical parameters. The following tables summarize the quantitative data for some of the most common photolabile protecting groups used for the protection of amino and carboxyl groups in peptide synthesis.

Table 1: Photophysical Properties of Common Amine-Protecting Photolabile Groups

| Protecting Group | Abbreviation | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Uncaging Efficiency (ε × Φu) | Functional Group Protected |

| 2-Nitrobenzyloxycarbonyl | Z(2-NO₂) / Nboc | ~270-350 | ~5,000 at 270 nm | 0.1 - 0.5 | Variable | α-Amino, Side-chain Amino |

| 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl | Nvoc | ~350 | ~5,000 | 0.013 - 0.04 | ~65 - 200 | α-Amino, Side-chain Amino |

| 2-(2-Nitrophenyl)propyloxycarbonyl | NPPOC | ~365 | Not widely reported | ~2x faster than Nvoc | Higher than Nvoc | α-Amino |

| 4-Methoxyphenacyloxycarbonyl | Phenoc | ~280 | ~15,000 | 0.2 - 0.4 | 3,000 - 6,000 | α-Amino |

| 3',5'-Dimethoxybenzoinyloxycarbonyl | DMBOC | ~350 | ~4,000 | up to 0.64 | up to 2,560 | α-Amino |

| [7-(Diethylamino)coumarin-4-yl]methoxycarbonyl | DEACM-CM | ~400 | ~40,000 | 0.003 - 0.008 | 120 - 320 | α-Amino, Side-chain Amino |

| BODIPY-based carbamates | - | >500 | High (e.g., ~80,000) | Low (e.g., ~4x10⁻⁵) | Variable | Primary and Secondary Amines |

Note: Photophysical properties can vary depending on the solvent and the specific substrate.

Table 2: Photophysical Properties of Common Carboxyl-Protecting Photolabile Groups

| Protecting Group | Abbreviation | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Uncaging Efficiency (ε × Φu) | Functional Group Protected |

| 2-Nitrobenzyl ester | ONb | ~270-350 | ~5,000 at 270 nm | 0.1 - 0.6 | Variable | Carboxyl |

| Phenacyl ester | Pac | ~250, ~280 | ~14,000 at 250 nm | 0.2 - 0.4 | 2,800 - 5,600 | Carboxyl |

| p-Hydroxyphenacyl ester | pHP | ~310 | ~10,000 | up to 0.4 (can approach 1) | up to 4,000 | Carboxyl |

| [7-(Diethylamino)coumarin-4-yl]methyl ester | DEACM | ~400 | ~40,000 | 0.003 - 0.008 | 120 - 320 | Carboxyl |

Reaction Mechanisms

The cleavage mechanism is a critical aspect of a PPG's function. The most well-studied mechanism is that of the o-nitrobenzyl group, which proceeds via a Norrish Type II-like intramolecular hydrogen abstraction.

Caption: Cleavage mechanism of o-nitrobenzyl protecting groups.

Upon irradiation, the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[2] This intermediate then rearranges to release the protected amine and form an o-nitrosobenzaldehyde byproduct.[2] Modifications to the o-nitrobenzyl core, such as the addition of methoxy groups in the Nvoc group, can red-shift the absorption maximum to longer, less damaging wavelengths.[1]

Phenacyl esters cleave through a different mechanism, often involving a triplet excited state that abstracts a hydrogen atom from the solvent, leading to a radical intermediate that then fragments.

Experimental Protocols

The successful implementation of PPGs in peptide synthesis requires careful attention to experimental detail. The following sections provide generalized protocols for key steps in solid-phase peptide synthesis (SPPS) using a photolabile protecting group for the α-amino group (e.g., Nvoc) and the standard Fmoc/tBu strategy for side-chain protection.

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

-

Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

-

Peptide Chain Elongation using a Photolabile Protecting Group

This protocol assumes the use of Nvoc for α-amino protection and Fmoc-compatible side-chain protecting groups.

-

Nvoc-Amino Acid Coupling:

-

Dissolve the Nvoc-protected amino acid (3 equivalents), HCTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution.

-

Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Photolytic Deprotection of the Nvoc Group:

-

Suspend the peptide-resin in a suitable solvent (e.g., DMF, DCM, or a mixture). The vessel should be made of a material transparent to the desired wavelength of light (e.g., Pyrex).

-

Irradiate the suspension with a UV lamp (typically a mercury lamp) with a wavelength centered around 365 nm. A filter may be used to cut off shorter, more damaging wavelengths.[1]

-

Irradiation time can range from 30 minutes to several hours, depending on the scale of the synthesis, the quantum yield of the PPG, and the light source intensity. The progress of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test).

-

After complete deprotection, wash the resin thoroughly with DMF.

-

-

Repeat: Repeat the coupling and photodeprotection steps until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

-

Final N-terminal Deprotection: Perform a final photolytic deprotection to remove the N-terminal Nvoc group.

-

Side-Chain Deprotection and Cleavage from Resin:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The integration of photolabile protecting groups into solid-phase peptide synthesis follows a logical, cyclical workflow.

Caption: SPPS workflow using a photolabile α-amino protecting group.

Application in Cell Signaling Research: Photocaging Peptides

A powerful application of PPGs is in "photocaging," where a bioactive molecule, such as a peptide that modulates a signaling pathway, is rendered inactive by a PPG.[3] Irradiation with light removes the PPG, releasing the active peptide with high spatiotemporal precision. This allows researchers to study the dynamics of signaling pathways in living cells and tissues.

For example, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in many cancers.[5] Peptides that inhibit or activate components of the MAPK cascade can be photocaged to study the pathway's dynamics.

Caption: Photocaged peptide inhibiting the MAPK signaling pathway.

In this example, a peptide designed to inhibit MEK kinase is rendered inactive by a photolabile protecting group. The caged peptide can be introduced into cells without affecting the MAPK pathway. Upon targeted irradiation, the active peptide is released, inhibiting MEK and allowing researchers to observe the downstream consequences on ERK phosphorylation and gene expression in real-time.

Conclusion

Photolabile protecting groups represent a versatile and powerful tool in the arsenal of the peptide chemist and chemical biologist. Their unique property of being removable with light offers a level of control and mildness that is often unattainable with conventional methods. From enabling the synthesis of complex and sensitive peptides to providing a means to probe intricate cellular signaling pathways with exquisite precision, the applications of PPGs continue to expand. As new chromophores with improved photophysical properties are developed, the potential for light-directed chemical synthesis and biological investigation will undoubtedly continue to grow, empowering researchers to tackle ever more complex scientific challenges.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1-Disrupting Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Technical Guide: Boc-2-nitro-D-phenylalanine for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Boc-2-nitro-D-phenylalanine, a critical reagent in modern peptide synthesis and photochemical applications. This document outlines supplier and purity information, detailed experimental protocols for its use and analysis, and visual representations of key workflows.

Supplier and Purity Information

This compound is a commercially available amino acid derivative used in peptide synthesis and drug development.[1] The quality and purity of this reagent are paramount for successful and reproducible research outcomes. Several suppliers offer this compound with purities typically ranging from 95% to over 97%, as determined by High-Performance Liquid Chromatography (HPLC).

Below is a summary of publicly available information from various suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| AChemBlock | 95% | 478183-69-6 | C14H18N2O6 | 310.31 |

| Chem-Impex | ≥ 97% (HPLC)[1] | 478183-69-6 | C14H18N2O6 | 310.3 |

| BIOFOUNT | Not specified; provides COA and HPLC upon request | 478183-69-6 | C14H18N2O6 | 310.3 |

| Vertex AI Search (Generic) | min 97% | 478183-69-6 | C14H18N2O6 | 310.3 |

Experimental Protocols

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Ensuring the purity of this compound is a critical first step. A general method for the analysis of Boc-protected amino acids using RP-HPLC is provided below. This protocol is a general guideline and may require optimization for specific instrumentation and columns.

Objective: To determine the purity of this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample: this compound

-

Solvent for sample preparation: 1:1 acetonitrile/water

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Gradient:

Time (min) % Mobile Phase B 0 20 20 80 25 80 25.1 20 | 30 | 20 |

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Incorporation into a Peptide using Boc Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Boc-SPPS protocols.[2] This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support resin.

Objective: To incorporate this compound into a peptide sequence.

Materials:

-

Merrifield or MBHA resin

-

Boc-protected amino acids, including this compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

50% Trifluoroacetic acid (TFA) in DCM for deprotection

-

10% Diisopropylethylamine (DIEA) in DCM for neutralization

-

Coupling agent (e.g., HBTU, HOBt)

-

Reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DCM for at least 30-60 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.[2]

-

Washing: Wash the resin with DCM and isopropanol to remove residual TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM.

-

Coupling:

-

Dissolve 2-4 equivalents of this compound and a coupling agent in DMF.[2]

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Photocleavage of a Peptide Containing 2-nitro-D-phenylalanine

The 2-nitro group on the phenylalanine side chain allows for the photocleavage of the peptide backbone upon irradiation with UV light.[3][4] This property is valuable for creating photosensitive probes and caged peptides.

Objective: To induce photocleavage of a peptide containing a 2-nitro-D-phenylalanine residue.

Materials:

-

Peptide containing 2-nitro-D-phenylalanine

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp (e.g., Mercury arc lamp) with a filter for 365 nm

-

HPLC system for analysis

Procedure:

-

Sample Preparation: Dissolve the peptide in PBS to a final concentration of 10 µM.

-

Photolysis: Irradiate the peptide solution with 365 nm UV light.[3] The irradiation time will depend on the lamp intensity and the quantum yield of the specific peptide and may require optimization.

-

Analysis: Analyze the reaction mixture by RP-HPLC to monitor the disappearance of the starting peptide and the appearance of cleavage products. Mass spectrometry can be used to identify the cleavage fragments. The photocleavage reaction typically yields a C-terminal carboxylate group and an N-terminal cinnoline group.[3]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound.

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Caption: Experimental workflow for the photocleavage of a peptide containing 2-nitro-D-phenylalanine.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-2-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic properties. Boc-2-nitro-D-phenylalanine is a valuable building block that can be used to introduce a photolabile group, a precursor for an ortho-amino functionality, or to sterically influence peptide conformation. This application note provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) based Solid-Phase Peptide Synthesis (SPPS). The protocols provided are suitable for both manual and automated peptide synthesis.

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is employed, which utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable, benzyl-based groups for side-chain protection.[1] The nitro group on the phenylalanine side chain is stable to the moderately acidic conditions used for Boc deprotection (e.g., 50% Trifluoroacetic Acid in Dichloromethane) but may be susceptible to reduction under harsh final cleavage conditions such as with Hydrogen Fluoride (HF).

Data Presentation: Quantitative Summary

The following tables provide a summary of typical quantitative parameters for the successful incorporation of this compound in a standard Boc-SPPS workflow. Note that optimal conditions may vary depending on the peptide sequence and the scale of the synthesis.

Table 1: Reagent Equivalents for a Single Coupling Cycle (per 1.0 eq of resin functional groups)

| Reagent | Equivalents (eq) | Notes |

| This compound | 3.0 - 4.0 | An excess is used to drive the coupling reaction to completion. |

| HBTU/HATU | 2.9 - 3.9 | Aminium-based coupling reagents are recommended due to the electron-withdrawing nature of the nitro group, which can deactivate the carboxylic acid. HBTU and HATU provide high reactivity and minimize racemization.[2] |

| N,N-Diisopropylethylamine (DIPEA) | 6.0 - 8.0 | Used for both in-situ neutralization and activation of the amino acid. |

| Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | For the removal of the Nα-Boc protecting group. |

| DIPEA in DCM | 10% (v/v) | For neutralization of the resin after Boc deprotection. |

Table 2: Typical Reaction Times and Conditions

| Step | Reagent/Condition | Time | Temperature | Monitoring Method |

| Resin Swelling | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | 30 - 60 minutes | Room Temp. | Visual inspection |

| Boc Deprotection | 50% TFA in DCM | 2 x 15 minutes | Room Temp. | - |

| Neutralization | 10% DIPEA in DCM | 2 x 2 minutes | Room Temp. | - |

| Coupling | This compound, HBTU/HATU, DIPEA in DMF | 1 - 4 hours | Room Temp. | Kaiser Test (should be negative for completion) |

| Final Cleavage (A) | TFMSA/TFA/Scavengers | 1 - 2 hours | 0 - 5 °C | HPLC/MS of a small test cleavage |

| Final Cleavage (B) | Anhydrous HF/Scavengers | 1 - 2 hours | 0 - 5 °C | HPLC/MS of a small test cleavage |

Experimental Protocols

These protocols outline the manual synthesis of a peptide incorporating this compound on a pre-loaded Merrifield or PAM resin.

Materials and Reagents

-

This compound

-

Other required Boc-protected amino acids

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic Acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Trifluoromethanesulfonic acid (TFMSA)

-

Anhydrous Hydrogen Fluoride (HF) - Use with extreme caution and specialized equipment

-

Scavengers (e.g., m-cresol, thioanisole, 1,2-ethanedithiol (EDT))

-

Cold methyl tert-butyl ether (MTBE) or diethyl ether

-

Kaiser test kit

-

Solid-phase synthesis reaction vessel

-

Shaker or agitator

Protocol for a Single SPPS Cycle

This protocol describes the steps to add one amino acid to the growing peptide chain on the solid support.

-

Resin Preparation and Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add sufficient DCM or DMF to cover the resin.

-

Allow the resin to swell for 30-60 minutes with gentle agitation.[3]

-

Drain the solvent.

-

-

Boc Deprotection:

-

Wash the resin with DCM (3x).[3]

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes, then drain.[3]

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[3]

-

-

Neutralization:

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq) and HBTU (2.9 eq) in a minimal amount of DMF.

-

Add DIPEA (6 eq) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin in the reaction vessel.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a successful coupling.[3]

-

If the Kaiser test is positive after 4 hours, a second coupling may be necessary.

-

After complete coupling, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection

Important: Perform cleavage reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can cleave the peptide from the resin and remove most benzyl-based side-chain protecting groups. The aromatic nitro group is generally stable under these conditions.

-

Resin Preparation:

-

After the final Boc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

In a round-bottom flask, prepare the cleavage cocktail. A typical mixture is TFMSA/TFA/m-cresol/thioanisole (10:80:5:5, v/v/v/v).

-

-

Cleavage Reaction:

-

Place the dry resin in the flask with a stirring bar.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add the cleavage cocktail to the resin with vigorous stirring (approximately 10 mL per gram of resin).

-

Stir the reaction mixture for 1-2 hours at 0-5°C.[4]

-

-

Peptide Isolation:

-

Filter the resin through a sintered glass funnel and collect the filtrate.

-

Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

-

-

Precipitation:

-

In a suitable centrifuge tube, add 8-10 volumes of cold MTBE.

-

Slowly add the TFA filtrate to the ether while gently vortexing. A white precipitate of the crude peptide should form.

-

-

Peptide Collection and Washing:

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold MTBE two more times to remove residual scavengers.

-

-

Drying:

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must only be performed by trained personnel using a dedicated HF cleavage apparatus.

-

Preparation:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add appropriate scavengers (e.g., anisole or p-cresol).

-

-

HF Distillation:

-

Cool the reaction vessel in a dry ice/alcohol bath.

-

Distill the required amount of anhydrous HF into the vessel (approx. 10 mL per gram of resin).

-

-

Cleavage Reaction:

-

Stir the mixture at 0-5°C for 1-2 hours.[4]

-

-

HF Removal:

-

Remove the HF by evaporation under a stream of nitrogen.

-

-

Peptide Isolation and Precipitation:

-

Follow steps 4-7 from the TFMSA cleavage protocol.

-

Mandatory Visualizations

Caption: Workflow for Boc-SPPS incorporation of this compound.

References

Application Notes and Protocols for Boc Deprotection of Peptides Containing 2-Nitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic properties. 2-Nitrophenylalanine (Npa) is a photolabile amino acid that, upon irradiation with UV light, can induce site-specific cleavage of the peptide backbone.[1] This property makes it a valuable tool in proteomics, drug delivery, and the study of protein-protein interactions. In the context of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy, the selective removal of the N-terminal Boc group is a critical step that must be performed without affecting the integrity of the incorporated 2-nitrophenylalanine residue.

These application notes provide detailed protocols for the efficient and safe Boc deprotection of peptides containing 2-nitrophenylalanine, address potential side reactions, and offer guidance on the selection of appropriate cleavage cocktails and analytical methods for product characterization. The primary finding is that the 2-nitrophenyl group is robustly stable to the acidic conditions required for Boc removal, allowing for the use of standard trifluoroacetic acid (TFA)-based deprotection methods.

Orthogonal Protection Strategy

The successful synthesis of peptides containing 2-nitrophenylalanine relies on an orthogonal protection scheme where the temporary Nα-Boc group can be removed without affecting the permanent side-chain protecting groups or the photolabile 2-nitrophenylalanine residue. The Boc group is acid-labile, while the 2-nitrobenzyl moiety of 2-nitrophenylalanine is stable to acidic conditions, making them an effective orthogonal pair.[1][2]

References

Application Notes and Protocols for Photocleavable Peptide Synthesis Using Boc-2-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable protecting groups represent a powerful tool in peptide chemistry, offering spatial and temporal control over the activation of bioactive peptides. The use of light as a deprotecting agent provides a mild and traceless method, avoiding the harsh chemical reagents often required in traditional peptide synthesis.[1][2] Among the various photolabile moieties, the 2-nitrobenzyl group and its derivatives are widely employed.[3] This document provides detailed application notes and protocols for the use of Boc-2-nitro-D-phenylalanine, a key building block for the synthesis of photocleavable or "caged" peptides.

The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in standard solid-phase peptide synthesis (SPPS) protocols based on the Boc/Bzl strategy. The 2-nitrobenzyl moiety on the phenylalanine side chain serves as the photolabile protecting group. Upon irradiation with UV light, typically in the 340-365 nm range, the 2-nitrobenzyl group undergoes a photochemical reaction that results in the cleavage of the peptide backbone, releasing the active peptide.[4][5] This technology is particularly valuable in drug development and biological research for the controlled release of therapeutic peptides or for studying dynamic cellular processes.[6][7]

Data Presentation

Table 1: Quantitative Data for Photocleavage of 2-Nitrophenylalanine-Containing Peptides

| Parameter | Value | Conditions | Reference |

| Optimal Wavelength | 340 - 365 nm | Aqueous buffer (e.g., PBS, pH 7.4) | [4][5] |

| Quantum Yield (Φ) | 0.07 ± 0.01 | For a model peptide containing 2-nitrophenylalanine in PBS at 365 nm. | [4] |

| Cleavage Efficiency | >95% (model peptide) | 10 μM peptide in PBS (pH 7.4), irradiated at 365 nm. | [4] |

| Cleavage Efficiency | ~30% (in folded protein) | Biosynthetically incorporated 2-nitrophenylalanine, irradiated for 60 minutes. | [4] |

| Photocleavage Time | 30 min to a few hours | Dependent on the specific photolabile group and irradiation conditions. | [8] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Photocleavable Peptide using this compound

This protocol outlines the manual synthesis of a generic photocleavable peptide on a Merrifield resin using the Boc/Bzl strategy.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-amino acids (including this compound)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Diethyl ether

-

Scavengers (e.g., anisole, thioanisole)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in the synthesis vessel.

-

First Amino Acid Coupling (Esterification):

-

Dissolve Boc-amino acid (C-terminal residue) in a minimal amount of DMF.

-

Add DIEA to form the carboxylate salt.

-

Add this solution to the swollen resin and agitate for 12-24 hours.

-

Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.

-

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[9]

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 5 minutes (2x).

-

Wash the resin with DCM (3x).

-

-

Coupling of Subsequent Amino Acids (including this compound):

-

In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours. Monitor the coupling reaction using the Kaiser test.

-

After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Steps 3-5 for each amino acid in the peptide sequence.

-

Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 3.

-

Cleavage from Resin and Side-Chain Deprotection:

-

Dry the peptide-resin thoroughly under vacuum.

-

Treat the resin with a cleavage cocktail of HF/anisole (9:1) or a less hazardous alternative like TFMSA/TFA/thioanisole at 0°C for 1-2 hours.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Photocleavage of the Synthesized Peptide

Materials:

-

Purified photocleavable peptide

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

UV lamp with a filter for 340-365 nm

-

Quartz cuvette or plate

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the desired aqueous buffer to a final concentration of 10-100 μM.

-

Irradiation:

-

Place the peptide solution in a quartz cuvette or a UV-transparent plate.

-

Irradiate the sample with a UV lamp at 340-365 nm. The irradiation time will depend on the lamp intensity, sample concentration, and the specific peptide sequence, but typically ranges from 30 minutes to a few hours.[8]

-

The progress of the photocleavage can be monitored by RP-HPLC or mass spectrometry.

-

-

Analysis: Analyze the irradiated sample to confirm the presence of the cleaved peptide fragments and the disappearance of the parent photocaged peptide.

Visualizations

Caption: Mechanism of 2-nitrobenzyl photocleavage.

Caption: Experimental workflow for photocleavable peptide synthesis and application.

Application Example: Photocaged Control of GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are major drug targets.[10] Peptide hormones are a significant class of GPCR ligands.[11] The use of photocaged peptide ligands allows for the precise control of GPCR activation, enabling detailed studies of signaling dynamics.

A relevant example is the Glucagon-Like Peptide-1 (GLP-1) receptor, a key regulator of glucose homeostasis and a target for the treatment of type 2 diabetes. A photocaged GLP-1 analog can be synthesized by incorporating this compound at a critical position for receptor binding. In its "caged" form, the peptide is inactive. Upon light-induced cleavage, the native peptide is released, activating the GLP-1 receptor and initiating downstream signaling cascades.

Caption: Photocaged activation of the GLP-1 receptor signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and pharmacokinetic studies of PEGylated glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of the Nitro Group in 2-Nitrophenylalanine Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as increased stability, modified bioactivity, and novel functionalities. 2-Nitrophenylalanine (Phe(2-NO₂)) is a synthetically versatile unnatural amino acid. The nitro group can be chemoselectively reduced to an amine, providing a handle for further modifications, such as cyclization, labeling, or conjugation. This application note provides detailed protocols and comparative data for the three most common methods for the reduction of the nitro group in 2-nitrophenylalanine-containing peptides: catalytic hydrogenation, sodium dithionite reduction, and tin(II) chloride reduction.

The choice of reduction method often depends on the context of the peptide synthesis (solution-phase vs. solid-phase) and the presence of other sensitive functional groups within the peptide sequence. This document aims to guide researchers in selecting the most appropriate method for their specific application.

Data Presentation: Comparison of Reduction Methods

| Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | MeOH, EtOH, DMF, EtOAc | Room Temp. | 2 - 24 | >90 | Clean reaction, high yield, simple workup. | Not suitable for peptides with other reducible groups (e.g., Cbz, alkynes, alkenes). Requires specialized hydrogenation equipment. |

| Sodium Dithionite | Na₂S₂O₄ | DMF/H₂O, Dioxane/H₂O | Room Temp. - 50 | 1 - 6 | 70 - 95 | Mild conditions, tolerant of many functional groups, suitable for on-resin reduction.[1] | Requires aqueous conditions, which may not be suitable for all resins or peptides. Potential for side reactions. |

| Tin(II) Chloride | SnCl₂·2H₂O | EtOH, DMF, HCl | Room Temp. - 60 | 1 - 12 | 80 - 95 | Effective for both solution and on-resin reductions. Tolerant of many functional groups.[2] | Requires stoichiometric amounts of tin salt, leading to tin-containing byproducts that can be difficult to remove. Often requires acidic conditions. |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation in Solution

This protocol describes the reduction of a 2-nitrophenylalanine-containing peptide in solution using palladium on carbon as a catalyst.

Materials:

-

2-Nitrophenylalanine-containing peptide

-

Palladium on carbon (10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Celite®

Procedure:

-

Dissolve the 2-nitrophenylalanine-containing peptide (1.0 eq) in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.

-

Carefully add 10% Pd/C (0.1 eq by weight of peptide) to the solution.

-

Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-aminophenylalanine-containing peptide.

-

Purify the crude peptide by an appropriate method, such as flash chromatography or preparative HPLC.

Protocol 2: On-Resin Reduction with Sodium Dithionite

This protocol is suitable for the reduction of a 2-nitrophenylalanine residue in a peptide synthesized on a solid support.

Materials:

-

Peptide-resin containing a 2-nitrophenylalanine residue

-

Sodium dithionite (Na₂S₂O₄)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Solid-phase synthesis vessel

-

Shaker or vortexer

Procedure:

-

Swell the peptide-resin (1.0 eq) in DMF in a solid-phase synthesis vessel.

-

Prepare a fresh solution of sodium dithionite (10-20 eq) in a mixture of DMF and water (e.g., 1:1 v/v).

-

Drain the DMF from the resin and add the sodium dithionite solution.

-

Agitate the resin slurry at room temperature for 1-6 hours.

-

Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the reduction is complete, drain the reaction solution.

-

Wash the resin thoroughly with water, followed by a DMF/water mixture, and finally with DMF to remove any residual reagents.

-

The resin is now ready for the next step in the synthesis or for cleavage and purification.

Protocol 3: Solution-Phase Reduction with Tin(II) Chloride

This protocol describes the reduction of a 2-nitrophenylalanine-containing peptide in solution using tin(II) chloride dihydrate.

Materials:

-

2-Nitrophenylalanine-containing peptide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the 2-nitrophenylalanine-containing peptide (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Add tin(II) chloride dihydrate (5-10 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

A precipitate of tin salts will form. Filter the mixture through a pad of Celite®.

-

Wash the Celite® pad with ethyl acetate.

-

Separate the organic layer from the aqueous layer in the filtrate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude peptide by flash chromatography or preparative HPLC.

Mandatory Visualizations

Caption: Comparative workflow of solution-phase versus solid-phase nitro group reduction.

Caption: Key transformation and common methods for nitro group reduction in peptides.

Conclusion

The reduction of the nitro group in 2-nitrophenylalanine-containing peptides is a crucial transformation for accessing the corresponding 2-aminophenylalanine residue, which serves as a versatile synthetic handle. The choice between catalytic hydrogenation, sodium dithionite, and tin(II) chloride depends on the specific requirements of the peptide synthesis, including the presence of other functional groups and whether the reaction is performed in solution or on a solid support. The protocols provided herein offer a starting point for researchers to develop robust and efficient methods for the synthesis of modified peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Boc-2-nitro-D-phenylalanine in the Synthesis of Caged Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-2-nitro-D-phenylalanine in the solid-phase synthesis of caged peptides. Caged peptides are powerful tools in biological research, allowing for the precise spatial and temporal control of peptide activity through photolysis. The 2-nitrobenzyl moiety serves as a photolabile protecting group, which upon irradiation with UV light, is cleaved to release the active peptide.[] This document outlines the synthesis protocol, photolysis conditions, and relevant quantitative data to facilitate the successful application of this technology.

Introduction to Caged Peptides with this compound

The use of caged compounds is a cornerstone technique for studying dynamic biological processes. By rendering a biologically active molecule inert until a pulse of light is applied, researchers can overcome the limitations of traditional methods of agonist application. This compound is a key building block for introducing a photolabile caging group into a peptide sequence during solid-phase peptide synthesis (SPPS).[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its seamless integration into standard Boc-based SPPS protocols.[][4]

The 2-nitrobenzyl group is one of the most widely used photoremovable protecting groups.[5] Upon absorption of UV light, typically around 365 nm, an intramolecular rearrangement occurs, leading to the cleavage of the peptide backbone at the site of the 2-nitrophenylalanine residue and subsequent release of the C-terminal portion of the peptide.[6] This "uncaging" process restores the biological activity of the peptide in a controlled manner.

Quantitative Data Summary

The efficiency of both the synthesis and the photocleavage are critical parameters for the successful application of caged peptides. The following tables summarize key quantitative data related to the use of this compound.

Table 1: Coupling Efficiency of Amino Acids in Boc-SPPS